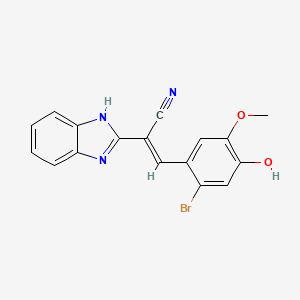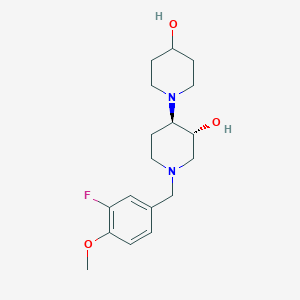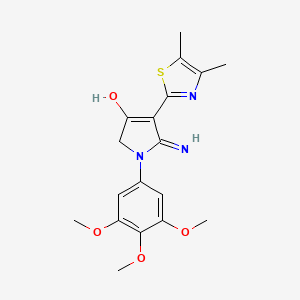![molecular formula C24H32N4O B6030891 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B6030891.png)
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia.
作用机制
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the reward system and addiction. By blocking the dopamine D3 receptor, this compound can reduce the reinforcing effects of drugs of abuse and potentially reduce addiction-related behaviors. It can also modulate the release of dopamine in the prefrontal cortex, which is involved in cognitive and emotional processing.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It can reduce the release of dopamine in the nucleus accumbens, which is involved in the reward system. It can also increase the release of serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, it can increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and plasticity.
实验室实验的优点和局限性
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that this compound has low solubility in water, which can make it challenging to administer in animal studies.
未来方向
There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide. One direction is to further investigate its potential therapeutic applications in addiction, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, it would be interesting to investigate the long-term effects of this compound on neuronal growth and plasticity.
合成方法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves several steps. The first step is the condensation of 2-indanone with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2-indanone. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-(3-pyridinyl)ethyl)-2-indanone. The final step involves the reaction of 2-(2-(3-pyridinyl)ethyl)-2-indanone with ethyl piperazine-1-carboxylate hydrochloride to form this compound.
科学研究应用
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in addiction, depression, and schizophrenia. Studies have also shown that this compound has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1-pyridin-3-ylpropan-2-yl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-27-11-13-28(14-12-27)24(16-21-8-4-5-9-22(21)17-24)23(29)26-19(2)15-20-7-6-10-25-18-20/h4-10,18-19H,3,11-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAUVWJWZDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC(C)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6030813.png)


![2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030828.png)
![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)

![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![3-[1-(3-furylmethyl)-2-piperidinyl]pyridine](/img/structure/B6030895.png)
![3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B6030897.png)